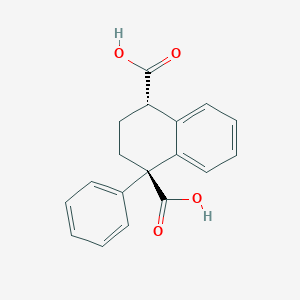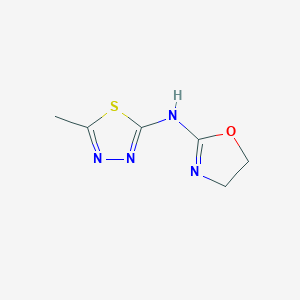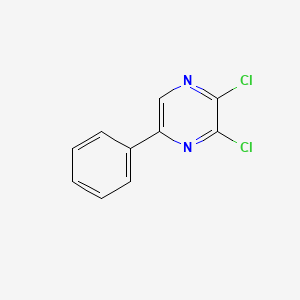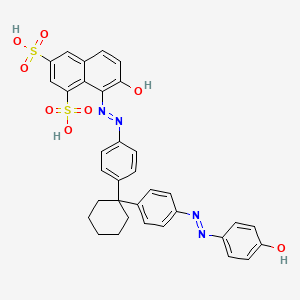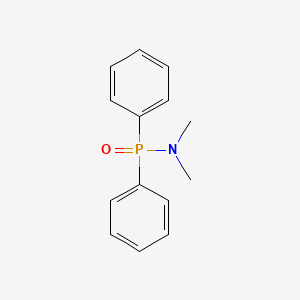
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosidesIts unique structure allows it to interact with biological molecules in ways that can inhibit the replication of viruses and the proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine typically involves the reaction of 2-amino-9H-purine with a suitable ribose derivative. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, or bromomalonaldehyde as reagents. These reactions are carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired nucleoside analog .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification such as chromatography and crystallization. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the ribose moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of nucleoside analogs with different biological activities .
Aplicaciones Científicas De Investigación
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, thereby blocking the elongation of nucleic acid chains .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-9-(beta-D-ribofuranosyl)purine: Another nucleoside analog with similar antiviral and anticancer properties.
2-Amino-9-(beta-D-2-deoxyribofuranosyl)purine: A closely related compound with slight structural differences that can affect its biological activity.
Uniqueness
2-Amino-9-(beta-D-2,3-dideoxyribofuranosyl)purine is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its ability to inhibit nucleic acid synthesis makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
107550-74-3 |
|---|---|
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(2-aminopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-10-12-3-7-9(14-10)15(5-13-7)8-2-1-6(4-16)17-8/h3,5-6,8,16H,1-2,4H2,(H2,11,12,14)/t6-,8+/m0/s1 |
Clave InChI |
HXUIKBBUGWIQMV-POYBYMJQSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=CN=C(N=C32)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=CN=C(N=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


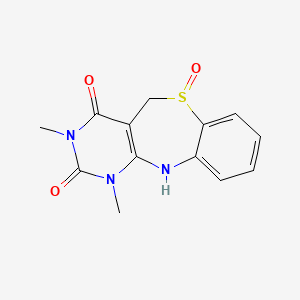
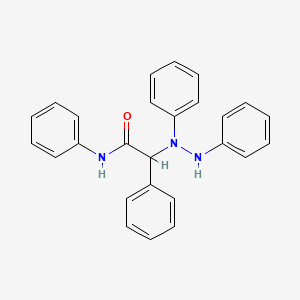
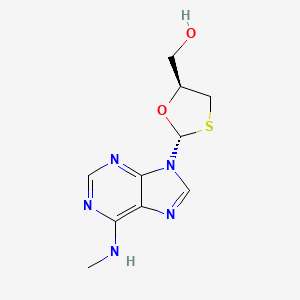
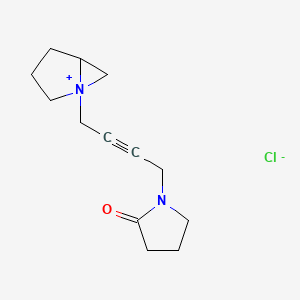
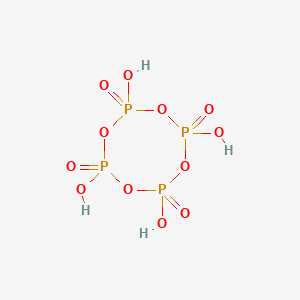
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
